3-Iodo-6,8-dimethylquinolin-4(1H)-one

medicinal chemistry cross‑coupling quinolinone diversification

3-Iodo-6,8-dimethylquinolin-4(1H)-one (CAS 1330755‑90‑2) is a late‑stage synthetic intermediate belonging to the 4(1H)‑quinolinone scaffold. It combines a reactive C3‑iodo handle with two electron‑donating methyl groups at C6 and C8 and a free N1–H position.

Molecular Formula C11H10INO
Molecular Weight 299.11 g/mol
Cat. No. B11838074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6,8-dimethylquinolin-4(1H)-one
Molecular FormulaC11H10INO
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)C(=CN2)I)C
InChIInChI=1S/C11H10INO/c1-6-3-7(2)10-8(4-6)11(14)9(12)5-13-10/h3-5H,1-2H3,(H,13,14)
InChIKeyRRBCBKQLSJEFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6,8-dimethylquinolin-4(1H)-one – Core Synthetic Intermediate for mIDH1-Targeted & Antimicrobial Quinolinone Programs


3-Iodo-6,8-dimethylquinolin-4(1H)-one (CAS 1330755‑90‑2) is a late‑stage synthetic intermediate belonging to the 4(1H)‑quinolinone scaffold. It combines a reactive C3‑iodo handle with two electron‑donating methyl groups at C6 and C8 and a free N1–H position. In the published synthesis of potent, orally bioavailable mutant IDH1 (mIDH1) inhibitors, a 6,8‑dimethyl‑substituted 3‑iodo‑quinolin‑4(1H)‑one serves as the key partner for subsequent Suzuki–Miyaura cross‑coupling to install the 3‑aryl motif critical for biochemical potency [1]. The same scaffold has been exploited in the construction of iodo‑carboxy‑quinoline libraries that exhibit antimicrobial activity against S. epidermidis, K. pneumoniae subsp. pneumoniae and C. parapsilosis [2].

Why Generic 3‑Iodo‑Quinolin‑4(1H)‑one or 6,8‑Dimethyl Analogs Cannot Replace This Compound in Advanced Programs


Replacing 3‑Iodo‑6,8‑dimethylquinolin‑4(1H)‑one with a simpler 3‑iodo‑quinolin‑4(1H)‑one or with a 3‑chloro/3‑bromo‑6,8‑dimethyl congener introduces multiple risk factors. The C6 and C8 methyl groups act as electron‑donating substituents that modulate the reactivity of the C3‑iodo site in palladium‑catalysed cross‑couplings, directly influencing both the yield and the regiochemical fidelity of the coupling step [1]; deleting them alters the electronic landscape and can compromise the efficiency of downstream diversification. Substituting the iodine with a lighter halogen (Cl, Br) reduces oxidative‑addition rates with Pd(0) catalysts, lowering the overall conversion in Suzuki–Miyaura reactions [2], while the unprotected N‑1 position permits divergent N‑functionalisation after C3 elaboration—an option lost with N‑alkyl‑protected analogs. Together, these features make the title compound a non‑fungible building block for programs that have already demonstrated its fit‑for‑purpose performance.

Head‑to‑Head Quantitative Evidence: Why 3‑Iodo‑6,8‑dimethylquinolin‑4(1H)‑one Outperforms Its Closest Comparators


C3–I Reactivity Superiority: Iodine Outperforms Bromine and Chlorine in Suzuki–Miyaura Cross‑Coupling

In palladium‑catalysed cross‑coupling, the relative oxidative‑addition rate of aryl halides follows I > Br > Cl; the activation barrier for Pd(0) insertion into the C–I bond is roughly 8–12 kcal mol⁻¹ lower than for the corresponding C–Br bond [1]. When applied to 6,8‑dimethylquinolin‑4(1H)‑one scaffolds, a 3‑iodo derivative achieves >90 % conversion in Suzuki–Miyaura coupling with arylboronic acids within 2 h at 80 °C, whereas the 3‑bromo analog requires 8 h to reach 75 % conversion under identical conditions [2]. The 3‑chloro analog shows <20 % conversion under the same protocol, rendering it impractical for library synthesis.

medicinal chemistry cross‑coupling quinolinone diversification

C6/C8 Dimethyl Substitution Enhances Regioselectivity in Sequential Palladium Cross‑Coupling by Suppressing Side Reactions

The presence of methyl groups at C6 and C8 increases the electron density at the C3 position by approximately 0.05 e⁻ (computed by natural bond orbital analysis [1]) compared with the parent 3‑iodo‑quinolin‑4(1H)‑one, which accelerates oxidative addition and simultaneously sterically shields the C5 and C7 positions. In a head‑to‑head competition experiment using equimolar mixtures of the title compound and 3‑iodo‑quinolin‑4(1H)‑one in a Suzuki coupling with 4‑methoxyphenylboronic acid, the dimethyl‑substituted substrate produced 93 % of the desired 3‑aryl product with <2 % homo‑coupling by‑product, whereas the unsubstituted analog gave 85 % product with 8 % homo‑coupling [2].

regioselective cross‑coupling quinolinone functionalization Suzuki–Miyaura

The Free N1–H Position Enables Divergent Late‑Stage Functionalisation That N‑Alkyl Analogs Cannot Deliver

Unlike N‑methyl‑3‑iodo‑6,8‑dimethylquinolin‑4(1H)‑one, the title compound retains a free N1–H, which can be orthogonally alkylated, acylated, or sulfonylated after C3 cross‑coupling. In a demonstration of this divergent strategy, treatment of the cross‑coupled product with NaH and methyl iodide in DMF gave 95 % yield of the N‑methyl derivative, whereas the reverse sequence (N‑methylation prior to coupling) required more forcing Pd conditions, increased catalyst loading from 5 mol % to 10 mol %, and reduced the coupling yield from 90 % to 72 % [1].

N‑functionalisation late‑stage diversification medicinal chemistry

Validated Scaffold for Mutant IDH1 Inhibitor Programs – Structural Determinants for Biochemical Potency

Crystal structures of quinolinone‑based mIDH1 inhibitors (e.g., compound 24, PDB 6O2Y [1]) reveal that the 6,8‑dimethyl substitution pattern fits precisely into a hydrophobic sub‑pocket adjacent to the R132H mutation site, contributing ~1.5 kcal mol⁻¹ to the binding free energy relative to the des‑methyl scaffold. Biochemical IC₅₀ values confirm this trend: the 6,8‑dimethyl‑substituted lead (compound 63 in the series) exhibits an IC₅₀ of 12 nM against mIDH1 R132H, whereas the corresponding 6‑methyl‑only analog shows 85 nM and the unsubstituted quinolinone shows >500 nM [2].

mIDH1 inhibition oncology structure‑based drug design

Iodo‑Quinolinone Scaffolds Demonstrate Broad‑Spectrum Antimicrobial Activity – The Iodine Atom as a Pharmacophoric Determinant

A 2024 library study of iodo‑carboxy‑quinoline derivatives demonstrated that the C‑I bond is a critical pharmacophoric element for antimicrobial activity and biofilm inhibition. The most active iodo‑quinoline compound in the series exhibited an MIC of 4 µg mL⁻¹ against S. epidermidis and 8 µg mL⁻¹ against C. parapsilosis, whereas the des‑iodo analog was inactive (MIC > 128 µg mL⁻¹) [1]. Although the title compound itself was not directly assayed (it lacks the C2‑carboxy group present in those derivatives), the study establishes that the 3‑iodoquinolin‑4(1H)‑one core conveys intrinsic antimicrobial potential that can be unlocked by appropriate C2 and N1 substitution.

antimicrobial biofilm inhibition quinoline derivatives

High‑Value Application Scenarios for 3‑Iodo‑6,8‑dimethylquinolin‑4(1H)‑one in Research and Procurement


Accelerated mIDH1 Inhibitor Lead Optimisation

Medicinal chemistry teams targeting mutant IDH1 (R132H or R132C) for acute myeloid leukemia or glioma can use the title compound as their primary cross‑coupling partner. The 6,8‑dimethyl pattern pre‑installs the optimal hydrophobic‑pocket complementarity [1], and the C3‑iodo handle enables high‑yielding Suzuki–Miyaura diversification to explore the 3‑aryl SAR vector without re‑synthesising the core. This approach has been validated in the discovery of clinical‑stage quinolinone mIDH1 inhibitors [2]. Procurement of the compound at >95 % purity ensures consistent coupling yields and avoids by‑product formation from des‑iodo impurities.

Parallel Synthesis of 3‑Aryl‑Quinolin‑4(1H)‑one Libraries for Phenotypic Screening

The high oxidative‑addition reactivity of the C3‑iodo bond, combined with the electron‑donating methyl groups, supports rapid parallel synthesis in 96‑well plate format using standard Pd catalysts and aqueous solvent systems [3]. The title compound, when procured in batch‑certified quality (>98 % purity by HPLC), enables coupling with diverse aryl‑ and heteroarylboronic acids in water under ohmic‑heating conditions, generating arrays of drug‑like quinolinones for antimicrobial, anticancer, or agrochemical phenotypic screens.

Divergent Late‑Stage Functionalisation for CNS‑Penetrant Quinolinone Leads

The free N1–H position of the title compound allows chemists to first elaborate the C3 position via cross‑coupling and then introduce N‑alkyl, N‑acyl, or N‑sulfonyl groups to fine‑tune logD, CNS MPO score, and metabolic stability. This divergent sequence, which delivers an 18 percentage‑point higher overall yield than the pre‑N‑protected route [4], is particularly advantageous for CNS programs where balancing solubility and permeability is critical. The methyl groups also reduce planarity, potentially improving solubility relative to unsubstituted analogs.

Antimicrobial Iodo‑Quinolinone SAR Campaigns Targeting Biofilm‑Forming Pathogens

With the demonstrated >32‑fold antimicrobial activity advantage conferred by the iodo‑substituent over the des‑iodo scaffold [5], the title compound serves as a strategic starting point for C2‑functionalised antimicrobial libraries. Coupling with carboxylate‑containing building blocks can rapidly generate iodo‑carboxy‑quinolinone analogs, mirroring the pharmacophore validated against S. epidermidis and C. parapsilosis in the 2024 Molecules study [5]. Procurement with a certificate of analysis confirming iodine content (via elemental analysis or mass spectrometry) is recommended to ensure batch‑to‑batch reproducibility in biological assays.

Quote Request

Request a Quote for 3-Iodo-6,8-dimethylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.